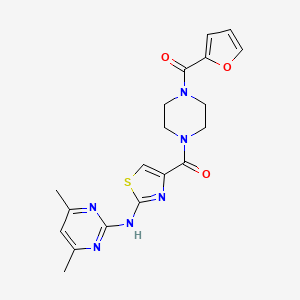
(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N6O3S and its molecular weight is 412.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H20N6O3S, with a molecular weight of approximately 412.5 g/mol. The structure consists of a thiazole ring, a pyrimidine ring, and a piperazine moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₃S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1251632-26-4 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole and pyrimidine rings facilitate binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects depending on the target involved.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth by targeting bacterial DNA synthesis or cell wall formation.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of similar thiazole-based compounds. They found that these compounds could effectively inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cell lines through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A recent investigation reported that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial membrane integrity .
Case Study 3: Anti-inflammatory Mechanism
Research published in Pharmacology Reports highlighted the anti-inflammatory properties of structurally related compounds. The study demonstrated that these compounds could significantly lower levels of TNF-alpha and IL-6 in animal models, suggesting potential for treating inflammatory diseases .
Propiedades
IUPAC Name |
[4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-12-10-13(2)21-18(20-12)23-19-22-14(11-29-19)16(26)24-5-7-25(8-6-24)17(27)15-4-3-9-28-15/h3-4,9-11H,5-8H2,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWEKZDCYTTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













